2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-18-13-11-17(12-14-18)23-22(19-9-5-6-10-21(19)24-23)20(15-25(26)27)16-7-3-2-4-8-16/h2-14,20,24H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNJWLYIFAUUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Critical parameters for maximizing yield include:
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Solvent : Ethanol or acetic acid, with the latter enhancing electrophilicity of the nitroalkene.
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Temperature : Reflux (80–100°C) for 2–8 hours, monitored by TLC.
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Catalyst : Acetic acid (10 μL per 2 mmol indole) accelerates the Michael addition.
Purification via column chromatography (ethyl acetate/hexane, 1:4) affords the product in 60–86% yield. For example, this compound (4ea) was isolated as a colorless solid (mp 139.9–142.1°C) with 86% yield. Nuclear magnetic resonance (NMR) data corroborate the structure: NMR (400 MHz, CDCl₃) signals at δ 8.08 (1H, br s, N–H), 7.45–7.25 (9H, m, aromatic), and 5.19 (1H, t, CH–NO₂).
Catalytic Asymmetric Friedel-Crafts Alkylation
Recent advances in asymmetric synthesis leverage chiral nickel catalysts to achieve enantioselective formation of 3-(2-nitro-1-phenylethyl)-1H-indoles. A Ni(II)/SpiroBox complex catalyzes the Friedel-Crafts alkylation of indoles with nitroalkenes, as demonstrated by Zhang et al.. While this method primarily targets 3-substituted indoles, modifying the nitroalkene substrate to include a 4-methoxyphenyl group could theoretically yield the desired compound.
Procedure and Performance
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Catalyst Loading : 10 mol% Ni(ClO₄)₂·6H₂O and 12 mol% SpiroBox ligand.
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Solvent : Chloroform at 0°C, achieving 83% enantiomeric excess (ee) for analogous substrates.
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Scope : Limited to electron-deficient nitroalkenes, necessitating further optimization for 4-methoxyphenyl variants.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction of this compound reveals N–H···π interactions dominating the supramolecular architecture. The indole’s N–H group forms a hydrogen bond (2.89 Å) with the adjacent phenyl ring, stabilizing the crystal lattice.
Comparative Analysis of Synthetic Routes
| Method | Yield | Regioselectivity | Complexity |
|---|---|---|---|
| Electrophilic Alkylation | 60–86% | High (C3) | Moderate |
| Suzuki-Miyaura Coupling | 50–65% | High (C2) | High |
| Asymmetric Catalysis | 70–83% ee | Moderate | High |
Electrophilic alkylation remains the most practical approach for large-scale synthesis, whereas asymmetric methods offer enantioselectivity at the cost of substrate scope .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated to a hydroxyl group using boron tribromide.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Boron tribromide, anhydrous conditions.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Reduction of Nitro Group: 2-(4-methoxyphenyl)-3-(2-amino-1-phenylethyl)-1H-indole.
Demethylation of Methoxy Group: 2-(4-hydroxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole.
Electrophilic Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of indole compounds similar to 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole have demonstrated significant growth inhibition in various cancer cell lines. A recent study indicated that modifications in the structure enhance the anticancer efficacy, suggesting that this compound could be further developed into a therapeutic agent against tumors .
Case Study Example:
A research article published in MDPI reported that certain indole derivatives exhibited potent antitumor activity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The study emphasized the importance of structural variations in optimizing biological activity.
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound. In preclinical models of neurodegenerative diseases such as Alzheimer's, treatment with this compound resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups . This suggests potential applications in developing therapies for neurodegenerative disorders.
Case Study Example:
A study on the neuroprotective effects found that this compound could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of Alzheimer's disease.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with essential metabolic pathways.
Data Tables
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. The indole core can interact with various enzymes and receptors, modulating their activity and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varying Indole Substituents
a) Halogen-Substituted Derivatives
- 2-Bromo-3-(2-nitro-1-phenylethyl)-1H-indole (II) : Replaces the 4-methoxyphenyl group with bromine at position 2. The electron-withdrawing bromine enhances electrophilicity but reduces solubility compared to the methoxy group .
b) Methoxy-Substituted Derivatives
- 5-Methoxy-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole (III) : Features a methoxy group at position 5 and a phenyl group at position 2. The additional methoxy may enhance π-π stacking interactions in biological targets, though its pharmacological profile remains uncharacterized .
- 3-(1-(4-Methoxyphenyl)-2-nitroethyl)-1-methyl-1H-indole (3c) : Incorporates a methyl group at position 1 and a 4-methoxyphenyl on the nitroethyl chain. The methyl group likely increases metabolic stability but reduces conformational flexibility .
c) Phenyl and Heteroaryl Variants
- 2-(4-Fluorophenyl)-3-methyl-1H-indole: Substitutes the nitroethyl group with a methyl and replaces 4-methoxyphenyl with 4-fluorophenyl.
- 2-(Thiophen-2-yl)-1H-indole derivatives (e.g., 4k, 5b–5e) : Thiophene rings at position 2 improve charge-transfer properties, as evidenced by anticancer activity against HCT-116 cells (IC50: 2.1–8.7 µM). These derivatives highlight the importance of heteroaryl groups in cytotoxic activity .
Pharmacological Profiles of Key Analogues
a) COX-2 Inhibition
- 2-[4-(Aminosulfonyl)phenyl]-3-(4-methoxyphenyl)-1H-indole: Demonstrates exceptional COX-2 inhibition (IC50: 0.006 nM), attributed to the aminosulfonyl group’s hydrogen-bonding capacity. In contrast, the target compound lacks this substituent, suggesting lower COX-2 affinity unless the nitro group compensates via alternative interactions .
b) Anticancer Activity
- Thiophen-2-yl indoles (e.g., 4k): Exhibit selective cytotoxicity against colorectal cancer cells (HCT-116 IC50: 2.1 µM) with a selectivity index (SI) >10 for normal cells. The nitroethylphenethyl group in the target compound may confer similar selectivity, though this requires experimental validation .
Physicochemical and Electronic Properties
| Property | Target Compound | 5-Chloro Derivative (3g) | Thiophen-2-yl (4k) |
|---|---|---|---|
| Melting Point (°C) | 139.9–142.1 | Not reported | Not reported |
| LogP (Predicted) | ~3.2 | ~3.8 | ~2.9 |
| Electron Effects | EWG (NO2, OMe) | EWG (NO2, Cl) | EWG (NO2), EDG (S) |
| Key Substituents | 4-OMe, 2-nitroethyl | 5-Cl, 2-nitroethyl | 2-thiophene, bis-indole |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing the nitro group’s electron-withdrawing nature.
Biological Activity
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is a complex organic compound belonging to the indole class, known for its diverse biological activities. This compound features a unique structure with a methoxyphenyl group, a nitrophenylethyl group, and an indole core, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C23H20N2O3
- Molecular Weight : 372.42 g/mol
- CAS Number : 315239-88-4
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that indole derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below.
Anticancer Activity
Studies have shown that compounds with an indole structure can modulate cellular pathways involved in cancer progression. The nitro group in this compound may undergo bioreduction, leading to reactive intermediates that can induce apoptosis in cancer cells.
Case Study : A study on similar indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential for this compound to exhibit similar effects .
Antimicrobial Properties
Indole derivatives have been explored for their antimicrobial activity against various pathogens. The presence of the nitro group may enhance the compound's ability to penetrate bacterial membranes.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.012 μM (for related indole derivatives) | |
| Escherichia coli | Varies (specific data not available) |
Anti-inflammatory Effects
Indoles are known to inhibit key enzymes involved in inflammatory processes. The mechanism may involve the modulation of cyclooxygenase (COX) or lipoxygenase (LOX) pathways.
Research Findings : Inhibitory studies on related compounds have shown promising results in reducing inflammation markers in vitro .
The biological activity of this compound is largely attributed to its structural components:
- Indole Core : Interacts with various enzymes and receptors, potentially modulating their activity.
- Nitro Group : Can be reduced within biological systems to form reactive intermediates that disrupt cellular functions.
- Methoxy Group : May enhance lipophilicity, aiding in cellular uptake.
Comparison with Similar Compounds
This compound can be compared with other indole derivatives to highlight its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Phenyl-1H-indole | Lacks methoxy and nitrophenylethyl groups | Lower complexity and activity |
| 3-(2-Nitro-1-phenylethyl)-1H-indole | Lacks methoxy group | Reduced biological activity |
| 2-(4-Hydroxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | Hydroxyl instead of methoxy group | Similar but distinct properties |
Q & A
Q. Advanced Structure-Activity Relationship (SAR) Analysis
| Position | Substituent | Effect on COX-2 IC₅₀ | Reference |
|---|---|---|---|
| 2-aryl | 4-Methoxyphenyl | IC₅₀ = 0.006 nM (optimal) | |
| 3-alkyl | 2-Nitroethyl | ↑ Metabolic stability | |
| Indole N-H | Methylation | ↓ Solubility, ↑ LogP |
Q. Methodology :
- Parallel synthesis : Generate derivatives via combinatorial chemistry .
- Docking studies : Use AutoDock Vina to predict binding poses in COX-2’s hydrophobic pocket .
What computational strategies predict the compound’s pharmacokinetic properties and toxicity?
Q. Advanced Modeling Approaches
- ADMET prediction : SwissADME estimates bioavailability (e.g., %F = 78) and blood-brain barrier penetration .
- Toxicity profiling : ProTox-II identifies potential hepatotoxicity from nitro group reduction intermediates .
- MD simulations : GROMACS models compound stability in COX-2’s active site over 100 ns trajectories .
How should researchers address discrepancies between in vitro potency and in vivo efficacy data?
Data Contradiction Analysis
Discrepancies often arise from:
- Metabolic instability : Nitro groups may be reduced to amines in vivo, altering activity. Validate via LC-MS metabolite profiling .
- Off-target effects : Screen against related enzymes (COX-1, LOX) to assess selectivity .
- Formulation : Use nanoemulsions to improve bioavailability if solubility is limiting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
